



### Application of VDX-111 in 3D Spheroid Culture Models of Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | VDX-111   |           |  |
| Cat. No.:            | B12367444 | Get Quote |  |

For Research Use Only. Not for use in diagnostic procedures.

### Introduction

Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and chemoresistance. Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for studying tumor biology and therapeutic responses compared to traditional 2D cell culture. These models mimic the complex cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers observed in solid tumors. **VDX-111** is a novel small molecule that has demonstrated potent anti-cancer activity in various malignancies. This application note provides a detailed protocol for the utilization of **VDX-111** in 3D spheroid culture models of ovarian cancer, enabling researchers to investigate its efficacy and mechanism of action in a more translational preclinical setting.

Recent studies have shown that **VDX-111** induces a form of programmed cell death called necroptosis in ovarian cancer cells.[1][2] This process is dependent on the upregulation of the Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3) signaling pathway.[2][3] The induction of necroptosis by **VDX-111** presents a promising therapeutic strategy, particularly for apoptosis-resistant ovarian cancers.

This document outlines the materials and methods for generating and treating ovarian cancer spheroids with **VDX-111**, as well as protocols for key experimental assays to assess its effects on cell viability, signaling pathways, and mode of cell death.



### **Data Presentation**

The following table summarizes the dose-dependent cytotoxic effects of **VDX-111** on a panel of human ovarian cancer cell lines. While specific IC50 values for 3D spheroid models are not yet extensively published, the data from 2D cultures provide a strong basis for dose-range finding studies in 3D models.

| Cell Line | BRCA1/2 Status | VDX-111 Treatment<br>Effect (2D Culture)                 | Citation |
|-----------|----------------|----------------------------------------------------------|----------|
| Kuramochi | BRCA2-mutated  | Sensitive to VDX-111                                     | [1]      |
| OVCAR3    | Wild-type      | Sensitive to VDX-111<br>at doses of 100 nM<br>and higher | [1]      |
| PEO1      | BRCA2-mutated  | Sensitive to VDX-111<br>at doses greater than<br>10 nM   | [1]      |
| OV7       | Not specified  | Dose-dependent loss of cell viability                    | [1]      |
| COV504    | Not specified  | Dose-dependent loss of cell viability                    | [1]      |
| SNU8      | Wild-type      | Dose-dependent loss of cell viability                    | [1]      |

# Mandatory Visualizations VDX-111 Induced Necroptosis Signaling Pathway





Click to download full resolution via product page

Caption: **VDX-111** induces necroptosis in ovarian cancer cells.



## **Experimental Workflow for VDX-111 Treatment of Ovarian Cancer Spheroids**



Click to download full resolution via product page



Caption: Workflow for VDX-111 spheroid treatment and analysis.

### **Experimental Protocols**

## Protocol 1: Generation of Ovarian Cancer Spheroids using the Liquid Overlay Method

This protocol describes the formation of uniform, single spheroids per well in ultra-low attachment (ULA) round-bottom plates.

#### Materials:

- Ovarian cancer cell lines (e.g., OVCAR3, Kuramochi, SNU8)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well round-bottom ultra-low attachment (ULA) plates
- Hemocytometer or automated cell counter
- Centrifuge

#### Procedure:

- Culture ovarian cancer cells in T-75 flasks to 70-80% confluency.
- Aspirate the culture medium and wash the cells once with PBS.
- Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
- Neutralize trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
- Centrifuge the cells at 300 x g for 5 minutes.



- Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
- · Count the cells and determine the viability.
- Dilute the cell suspension to the desired seeding density (e.g., 2,000 5,000 cells/100 μL).
- Carefully dispense 100  $\mu$ L of the cell suspension into each well of a 96-well round-bottom ULA plate.
- Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
- Incubate the plate at 37°C in a humidified incubator with 5% CO2.
- Spheroid formation can be monitored daily using an inverted microscope. Compact spheroids typically form within 48-72 hours.

## Protocol 2: VDX-111 Treatment of Ovarian Cancer Spheroids

#### Materials:

- Pre-formed ovarian cancer spheroids in 96-well ULA plates
- VDX-111 stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium

#### Procedure:

- Prepare serial dilutions of **VDX-111** in complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 10  $\mu$ M). Prepare a vehicle control (e.g., 0.1% DMSO in medium).
- After 48-72 hours of spheroid formation, carefully remove 50 μL of the medium from each well.
- Add 50 μL of the VDX-111 dilutions or vehicle control to the respective wells.



• Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

## Protocol 3: Spheroid Viability and Apoptosis Assessment using Incucyte® Live-Cell Analysis

This protocol allows for real-time, automated imaging and analysis of spheroid size and cell death.

#### Materials:

- **VDX-111** treated spheroids in a 96-well ULA plate
- Incucyte® Cytotox Green or Red Reagent (for cytotoxicity)
- Incucyte® Caspase-3/7 Green Reagent (for apoptosis)
- Incucyte® Live-Cell Analysis System

#### Procedure:

- At the time of **VDX-111** treatment, add the Incucyte® Cytotox or Caspase-3/7 reagent to the treatment media according to the manufacturer's instructions.
- Place the 96-well plate inside the Incucyte® system.
- Set up the imaging schedule to acquire phase-contrast and fluorescence images every 2-4 hours for the duration of the experiment.
- Use the Incucyte® software to analyze the spheroid area (as a measure of growth/viability) and the intensity of the fluorescent signal (as a measure of cytotoxicity or apoptosis) over time.

## Protocol 4: Analysis of Necroptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is adapted for 3D spheroids to be analyzed by flow cytometry.

#### Materials:



- VDX-111 treated spheroids
- PBS
- Trypsin-EDTA or a gentle spheroid dissociation reagent
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

#### Procedure:

- Carefully collect the spheroids from each well into microcentrifuge tubes.
- Wash the spheroids once with PBS.
- Dissociate the spheroids into a single-cell suspension using Trypsin-EDTA or a specialized spheroid dissociation buffer. Pipette gently to aid dissociation.
- Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.

# Protocol 5: Protein Lysate Preparation from 3D Spheroids for Reverse Phase Protein Array (RPPA)

#### Materials:



- VDX-111 treated spheroids
- Cold PBS
- RPPA Lysis Buffer (containing protease and phosphatase inhibitors)
- Microcentrifuge tubes
- Probe sonicator or mechanical homogenizer
- BCA Protein Assay Kit

#### Procedure:

- Collect spheroids from multiple wells (pooling may be necessary to obtain sufficient protein)
  into a microcentrifuge tube on ice.
- Wash the spheroids twice with ice-cold PBS.
- Aspirate the final PBS wash and add an appropriate volume of ice-cold RPPA Lysis Buffer.
- Lyse the spheroids by sonication on ice or using a mechanical homogenizer.
- Incubate the lysate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (protein lysate) and transfer to a new pre-chilled tube.
- Determine the protein concentration using a BCA assay.
- Normalize the protein concentration for all samples with lysis buffer.
- Store the lysates at -80°C until ready for RPPA analysis.

### Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the effects of **VDX-111** on ovarian cancer using advanced 3D



spheroid models. By leveraging these more physiologically relevant systems, scientists can gain deeper insights into the therapeutic potential and mechanism of action of **VDX-111**, ultimately contributing to the development of more effective treatments for ovarian cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. VDX-111, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression PMC [pmc.ncbi.nlm.nih.gov]
- 2. VDX-111, a novel small molecule, induces necroptosis to inhibit ovarian cancer progression PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application of VDX-111 in 3D Spheroid Culture Models of Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367444#application-of-vdx-111-in-3d-spheroid-culture-models-of-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com